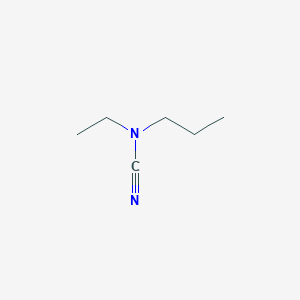
Cyano(ethyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(ethyl)propylamine is an organic compound that features both a cyano group (-CN) and an amine group (-NH2) attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyano(ethyl)propylamine can be synthesized through several methods. One common approach involves the reaction of an appropriate alkyl halide with a cyanide ion, followed by reduction. For example, the reaction of 3-bromopropylamine with sodium cyanide can yield this compound. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Another method involves the reductive amination of an aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) . This method is advantageous as it avoids multiple alkylations and provides a controlled synthesis route.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyano(ethyl)propylamine undergoes several types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines, which can be further reduced to amines.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium cyanoborohydride (NaBH3CN)
Solvents: Dimethylformamide (DMF), ethanol
Catalysts: Triethylamine, palladium catalysts
Major Products
Primary Amines: Reduction of the cyano group
Secondary and Tertiary Amines: Substitution reactions with alkyl halides
Imines: Condensation with carbonyl compounds
Scientific Research Applications
Cyano(ethyl)propylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyano(ethyl)propylamine involves its ability to act as a nucleophile due to the presence of the amine group. The cyano group can also participate in various reactions, such as reduction to form primary amines. The compound can interact with molecular targets through nucleophilic substitution and condensation reactions, forming stable products that can further undergo various transformations .
Comparison with Similar Compounds
Cyano(ethyl)propylamine can be compared with other similar compounds such as:
Ethylamine: Lacks the cyano group, making it less versatile in synthetic applications.
Propylamine: Similar structure but without the cyano group, limiting its reactivity.
Cyanoethylamine: Similar but with a different alkyl chain length, affecting its physical and chemical properties.
The presence of both the cyano and amine groups in this compound makes it unique and highly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
ethyl(propyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-3-5-8(4-2)6-7/h3-5H2,1-2H3 |
InChI Key |
IBDVDHDQGIATOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















